molecular formula C17H21NO4 B14918863 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B14918863
M. Wt: 303.35 g/mol
InChI Key: FQYMUHFABXIOMD-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a molecular formula of C19H25NO4. This compound is known for its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a methylene bridge linked to a dimethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 2,4-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
  • 2-{[(2-Fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to similar compounds[6][6].

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-6-5-11(21-3)7-16(13)22-4/h5-7,10,19H,8-9H2,1-4H3

InChI Key

FQYMUHFABXIOMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)OC)OC)O)C

Origin of Product

United States

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